chemical structure of 3-O-benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose
chemical structure of 3-O-benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose
Strategic Chiron: 3-O-Benzyl-1,2-O-isopropylidene- -D-glucofuranose
A Technical Guide for Carbohydrate Synthesis & Medicinal Chemistry [1]
Executive Summary
In the realm of chiral pool synthesis, 3-O-benzyl-1,2-O-isopropylidene-
This configuration is critical for two primary applications:
-
Chain Shortening: Oxidative cleavage of the C5-C6 bond yields 3-O-benzyl-1,2-O-isopropylidene-
-D-xylo-pentodialdose, a direct precursor to ribofuranose derivatives and nucleoside analogs.[1] -
Regioselective Extension: The primary C6 alcohol can be selectively functionalized (tosylation, halogenation) in the presence of the secondary C5 alcohol.[1]
This guide details the structural logic, validated synthesis, and characterization of this essential chiron.[1]
Part 1: Structural Anatomy & Stereochemical Logic[1]
The utility of this molecule stems from the differential stability of its protecting groups.[1]
The Furanose Constraint
Unlike the thermodynamically preferred pyranose (6-membered) form of free glucose, this derivative is locked in the furanose (5-membered) form .[1] This is achieved by the 1,2-acetonide, which forms a cis-fused bicyclic system.[1]
-
Effect: The 5,5-bicyclic fusion forces the ring into a rigid conformation, exclusively trapping the
-anomer.[1] -
Benefit: This eliminates mutarotation and anomeric mixtures, simplifying NMR analysis and subsequent glycosylation reactions.[1]
Orthogonal Protection Strategy
The molecule employs a "Protect-then-Expose" strategy:
-
1,2-O-Isopropylidene: Acid-labile, but relatively stable compared to terminal acetonides.[1]
-
3-O-Benzyl (Bn): Stable to both acid (moderate) and base.[1] Removable via catalytic hydrogenation (
) or Lewis acids ( ).[1] -
5,6-Diol (Free): The reactive handle for further chemistry.[1]
Part 2: Validated Synthetic Protocol
The synthesis proceeds from the inexpensive commodity chemical 1,2:5,6-Di-O-isopropylidene-
Workflow Visualization
The following diagram illustrates the transformation logic, highlighting the selective hydrolysis that defines this route.
Caption: Synthetic pathway from Diacetone Glucose (DAG) to the target 5,6-diol via selective hydrolysis.
Step 1: Benzylation of C3-OH
The C3 hydroxyl is sterically hindered by the adjacent acetonide and the ring system.[1] Strong deprotonation is required.[1]
Reagents: Sodium Hydride (NaH, 60% dispersion), Benzyl Bromide (BnBr), DMF (anhydrous).[1]
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Solubilization: Dissolve Diacetone Glucose (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (1.2 eq) portion-wise. Caution:
gas evolution.[1] Stir for 30 min until evolution ceases. -
Alkylation: Add BnBr (1.1 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 3-4 hours.
-
Quench & Workup: Quench with MeOH (carefully). Dilute with water, extract with EtOAc.[1][2] Wash organics with
solution (to remove DMF) and brine.[1] -
Outcome: Yields 3-O-benzyl-1,2:5,6-di-O-isopropylidene-
-D-glucofuranose as a viscous oil.
Step 2: Regioselective Hydrolysis
This is the critical step.[1] We must hydrolyze the 5,6-acetonide without touching the 1,2-acetonide.[1]
Mechanism: The 5,6-acetonide is a terminal dioxolane ring, which is significantly more kinetically labile (faster to open) than the rigid, cis-fused 1,2-dioxolane ring.[1]
Protocol:
-
Reagent: Prepare a 60-70% Acetic Acid (AcOH) aqueous solution.
-
Reaction: Dissolve the intermediate from Step 1 in the AcOH solution (approx 10 mL per gram).
-
Conditions: Stir at 40°C for 4-6 hours.
-
Monitoring: Use TLC (Hexane:EtOAc 1:1). The starting material (high Rf) will disappear, and the product (lower Rf due to free diol) will appear.[1]
-
Workup: Concentrate in vacuo to remove AcOH.[1] Co-evaporate with toluene 3x to remove traces of acid (crucial to prevent degradation upon storage).[1]
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Part 3: Characterization & Validation[1]
To ensure the integrity of the synthesized material, compare your data against these standard parameters.
Physical & Spectroscopic Data[1][2][3]
| Parameter | Specification / Observation | Diagnostic Note |
| Appearance | Viscous colorless syrup or white low-melting solid | Purity dependent; often resists crystallization.[1] |
| TLC (Rf) | ~0.2 - 0.3 (Hexane:EtOAc 1:[1]1) | Distinctly more polar than the bis-acetonide precursor. |
| Characteristic doublet of | ||
| Confirms successful benzylation. | ||
| Two singlets only.[1] (Precursor has four).[1][2] | ||
| Mass Spec | Sodium adduct is common in ESI-MS.[1] |
Self-Validating the Hydrolysis
The success of Step 2 is confirmed by the disappearance of two methyl singlets in the NMR spectrum.[1]
-
Precursor: Shows 4 methyl singlets (two acetonides).[1]
-
Functional Test: The product should react with sodium periodate (
), indicating the presence of a vicinal diol (C5-C6).[1] The precursor will not react.[1]
Part 4: Strategic Applications in Drug Design
Why is this specific structure (3-O-Bn-1,2-acetonide) preferred over others?
The "Gateway" to Nucleosides
Drug developers use this scaffold to synthesize modified nucleosides (e.g., for antiviral or antisense therapies).[1]
-
Workflow: Oxidative cleavage of the C5-C6 diol using
yields the C4-aldehyde.[1] -
Result: This converts the glucose skeleton into a ribose-like skeleton (pentodialdose), retaining the stereochemistry at C3.[1] This is a primary route to Locked Nucleic Acids (LNAs) and C-nucleosides.[1]
Selective C6 Functionalization
Because C6 is a primary alcohol and C5 is secondary, the 5,6-diol allows for perfect regioselectivity without further protection.[1]
-
Reaction: Treatment with 1.0 eq of Tosyl Chloride (TsCl) at 0°C selectively tosylates C6.[1]
-
Application: Displacement of the C6-tosylate with nucleophiles (azide, amines) creates 6-amino-6-deoxy sugars or hybrid pharmacophores.[1]
References
-
BenchChem. Selective Deprotection of Diacetone-D-Glucose Isopropylidene Groups: Application Notes and Protocols.Link[1]
-
Synthose. Product Specification: 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose (Cat# BG428).[1][4]Link[1]
-
Horton, D., & Swanson, F. O. (1998).[1][5] Selective Acylation of 3-O-Benzyl-1,2-O-Isopropylidene-α-D-Glucofuranose. Carbohydrate Research / ResearchGate.[1] Link
-
Google Patents. EP0404136A2: 3,5,6-Substituted derivatives of 1,2-O-isopropylidene-a,D-glucofuranose.[1]Link[1]
Sources
- 1. EP0404136A2 - 3,5,6-Substituted derivatives of 1,2-0-isopropylidene-a,D-glucofuranose and intermediates for preparing these derivatives - Google Patents [patents.google.com]
- 2. Synthesis and Application of 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose_Chemicalbook [chemicalbook.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. synthose.com [synthose.com]
- 5. researchgate.net [researchgate.net]
